PROTACs, or Proteolysis Targeting Chimeras, represent a novel class of molecules designed to induce the degradation of specific target proteins. These heterobifunctional molecules function by recruiting an E3 ubiquitin ligase to the target protein, leading to ubiquitination and subsequent degradation by the proteasome. []
BRD9, a member of the bromodomain and extra-terminal domain (BET) family, is a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex. [, ] This complex plays a crucial role in regulating gene expression, and its dysregulation is implicated in various cancers. [, ]
Targeting BRD9 for degradation via PROTACs has emerged as a promising therapeutic strategy for cancers dependent on BRD9 function. [, , ] Unlike traditional small molecule inhibitors that block protein function, PROTACs offer advantages like increased potency, prolonged pharmacodynamic effects, and the potential to overcome drug resistance. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7